N-(3,5-dimethylphenyl)-2,4-dimethyloxazole-5-carboxamide
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Overview
Description
“N-(3,5-dimethylphenyl)-2,4-dimethyloxazole-5-carboxamide” is a complex organic compound. Based on its name, it likely contains an oxazole ring (a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom), which is substituted with various functional groups .
Molecular Structure Analysis
The molecular structure of a compound like “N-(3,5-dimethylphenyl)-2,4-dimethyloxazole-5-carboxamide” would likely be determined using techniques such as 1H-, 13C-, and 1H/13C (HETCOR) NMR, as well as IR spectroscopy .
Chemical Reactions Analysis
The chemical reactions involving a compound like “N-(3,5-dimethylphenyl)-2,4-dimethyloxazole-5-carboxamide” would likely depend on the specific functional groups present in the molecule. For example, the oxazole ring might undergo reactions typical of heterocyclic compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “N-(3,5-dimethylphenyl)-2,4-dimethyloxazole-5-carboxamide” would likely be determined using various analytical techniques. These might include determining its molecular weight, solubility, melting point, boiling point, and spectral properties .
Scientific Research Applications
Synthesis and Anticancer Activity
- Anticancer Potential: Research on analogs with similar structures has demonstrated significant potential in anticancer applications. For instance, compounds derived from 3-substituted-N-aryl carboxamide analogs have shown activity against a variety of cancer cell lines, highlighting their role in developing new anticancer agents (Ahsan, 2012).
Heterocyclic Compounds' Applications
- Biological Activities: Studies have synthesized novel heterocyclic compounds exhibiting antimicrobial, antitumor, and antioxidant activities. These compounds, including some with selenium elements for enhanced biological activity, showcase the broad potential of heterocyclic carboxamides in various scientific applications (Khalifa et al., 2015).
Molecular Docking and Synthesis
- Molecular Docking Studies: Research involving the structural analysis and molecular docking of carboxamide analogs indicates their potential as inhibitors or receptors for various diseases. Such studies provide a foundation for developing new therapeutic agents based on modifying the carboxamide structure for targeted efficacy (Qiao et al., 2019).
Luminescence Sensing and Metal-Organic Frameworks
- Luminescence Sensing: Novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been synthesized, which exhibit luminescence sensing capabilities. This research indicates the utility of dimethylphenyl derivatives in detecting and sensing applications, demonstrating the compound's potential in analytical chemistry (Shi et al., 2015).
Mechanism of Action
Target of Action
A structurally similar compound, 2-{2-[(3,5-dimethylphenyl)amino]pyrimidin-4-yl}-n-[(1s)-2-hydroxy-1-methylethyl]-4-methyl-1,3-thiazole-5-carboxamide, is known to target the tyrosine-protein kinase syk . This protein plays a crucial role in immune cell signaling, and its inhibition can have significant effects on immune responses.
Mode of Action
Based on the information about the similar compound mentioned above, it can be inferred that n-(3,5-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide might interact with its target protein and inhibit its function . This interaction could lead to changes in the downstream signaling pathways.
Safety and Hazards
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-8-5-9(2)7-12(6-8)16-14(17)13-10(3)15-11(4)18-13/h5-7H,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCYPWDTILVWBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(N=C(O2)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide |
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